molecular formula C14H22O B1615464 Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl- CAS No. 56107-04-1

Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl-

Cat. No.: B1615464
CAS No.: 56107-04-1
M. Wt: 206.32 g/mol
InChI Key: SJMDLCVBSNYMMJ-UHFFFAOYSA-N
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Description

Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl- (CAS: 235741-58-9), also known as methyl lily alcohol, is a substituted aromatic alcohol. Its structure comprises a benzene ring with a para-positioned tert-butyl group (1,1-dimethylethyl) and a propanol chain featuring a methyl group at the beta (β) carbon.

This compound is primarily used in fragrance formulations and as a synthetic intermediate due to its hydrophobic tert-butyl group and branched alcohol chain, which enhance stability and volatility profiles . Its structural complexity allows for tailored applications in perfumery and pharmaceuticals.

Biological Activity

Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl-, also known as p-tert-butyl-α-methylhydrocinnamic alcohol (BMHCA), is a compound with various biological activities. This article reviews its biological effects, including mutagenicity, sensitization potential, and toxicity based on diverse research findings.

  • Chemical Name : Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl-
  • CAS Number : 56107-04-1
  • Molecular Formula : C13H18O
  • Molecular Weight : 194.29 g/mol

Mutagenicity Studies

Multiple studies have assessed the mutagenic potential of BMHCA. Notably:

  • In a mammalian cell gene mutation assay using the L5178Y mouse lymphoma cell line, BMHCA was tested at concentrations up to 72 μg/mL. Results indicated no statistically significant increases in mutant colonies with or without metabolic activation .
  • A comet assay conducted on human colonic epithelial cells also yielded negative results, suggesting that BMHCA does not cause DNA damage in vitro .

Clastogenicity Assessment

Clastogenicity refers to the ability of a substance to cause structural chromosomal aberrations. The following findings were reported:

  • An in vitro chromosome aberration study using Chinese hamster ovary cells showed that BMHCA induced significant increases in chromosomal aberrations only in the absence of metabolic activation . However, it was negative with metabolic activation.
  • In an in vivo micronucleus test on mice, no biologically relevant increase in micronucleated polychromatic erythrocytes was observed after administration of BMHCA .

Sensitization Potential

BMHCA has been evaluated for its skin sensitization potential using different methodologies:

  • In a local lymph node assay (LLNA) conducted on male CBA/Ca mice, BMHCA exhibited weak sensitization potential with an effective concentration (EC3) calculated at 18.7% .
  • Another study involving guinea pigs indicated a clear sensitizing potential when administered through intradermal injection and topical application .

Toxicity Studies

Acute and chronic toxicity studies have provided insights into the safety profile of BMHCA:

  • A subchronic toxicity study on albino rats showed no treatment-related effects on mortality, body weight gain, or food intake at doses up to 50 mg/kg bw/day. However, alopecia was observed at the highest dose in females .
  • Pharmacokinetic studies indicated that after dermal exposure, BMHCA is predominantly distributed to the liver. Metabolites such as p-tert-butylbenzoic acid (TBBA) and p-tert-butylhippuric acid (TBHA) were identified in various species, including humans .

Summary of Findings

Study Type Findings
MutagenicityNo mutagenic effect observed in vitro
ClastogenicityPositive for chromosomal aberrations without metabolic activation
Skin SensitizationWeak sensitizer; EC3 = 18.7%
Acute ToxicityNo significant adverse effects at tested doses
Chronic ToxicityAlopecia noted at high doses; generally well-tolerated

Q & A

Basic Research Questions

Q. How can computational models predict its interactions with biological membranes?

  • Methodology : Employ molecular dynamics (MD) simulations to study partitioning into lipid bilayers. Validate with experimental membrane permeability assays (e.g., PAMPA) .

Q. Contradictory Data Analysis

  • Example : Discrepancies in bioaccumulation potential may arise from differences in test organisms or lipid content. Resolve by standardizing test protocols (e.g., OECD 305) and using passive sampling devices to measure lipid-water partitioning coefficients .

Q. Key Research Gaps

  • Environmental Fate : Limited data on soil mobility and photodegradation pathways. Prioritize soil column studies and UV irradiation experiments .
  • Metabolic Pathways : Unclear hepatic metabolism mechanisms. Use hepatocyte cultures or in silico metabolite prediction tools (e.g., Meteor Nexus) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Properties

The following table compares Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl- with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Functional Group Applications Sources
Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl- C₁₃H₂₀O* 192.3* Para-tert-butyl, β-methyl Primary alcohol Fragrance intermediate
Benzenepropanol, α,α-dimethyl- C₁₁H₁₆O 164.24 α,α-dimethyl Tertiary alcohol Pharmaceutical intermediate
Benzenepropanal, 4-(1,1-dimethylethyl)- (Bourgeonal) C₁₃H₁₈O 190.28 Para-tert-butyl Aldehyde Perfumery
Benzenepropanal, 4-(1-methylethyl)- C₁₂H₁₆O 176.26 Para-isopropyl Aldehyde Unknown

*Inferred values based on structural analysis.

Functional Group and Reactivity Differences

  • Primary Alcohol vs. Aldehyde : The target compound’s primary alcohol group (-CH₂OH) offers nucleophilic reactivity, enabling esterification or oxidation to aldehydes (e.g., Bourgeonal ). In contrast, aldehydes like Bourgeonal exhibit electrophilic reactivity, favoring condensation reactions .
  • Tertiary Alcohol (α,α-dimethyl): The tertiary alcohol in Benzenepropanol, α,α-dimethyl- (CAS: 1001-21-8) is less reactive due to steric hindrance, making it suitable as a stabilizing agent in drug formulations .

Substituent Effects on Physicochemical Properties

  • Para-tert-butyl vs. Para-isopropyl : The tert-butyl group in the target compound increases hydrophobicity (logP ≈ 4.2) compared to the isopropyl analog (logP ≈ 3.5), enhancing lipid solubility for fragrance longevity .
  • β-Methyl Branching : The β-methyl group in the target compound reduces molecular symmetry, lowering melting points (-10°C to 5°C*) relative to linear-chain analogs .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl- typically involves the construction of the chiral 2-methylpropanol side chain attached to the para-tert-butylphenyl ring. The key steps often include:

  • Formation of a chiral amino aldehyde intermediate derived from protected phenylalanine or phenylalanine analogs.
  • Diastereoselective addition of halomethyllithium reagents to the aldehyde to form epoxide intermediates.
  • Regioselective ring opening of epoxides to yield the desired amino alcohol.
  • Reduction or functional group transformation steps to achieve the final alcohol.

This approach is supported by methodologies developed for related amino alcohols and HIV protease inhibitor intermediates, which share similar structural motifs.

Detailed Synthetic Route from Phenylalaninol Derivatives

A notable large-scale process described in peer-reviewed literature involves:

  • Starting Material: l-Phenylalaninol is benzylated with benzyl bromide under aqueous conditions to yield a protected alcohol intermediate in high yield (~95%).

  • Oxidation: The protected alcohol is oxidized using sulfur trioxide-pyridine complex in dimethyl sulfoxide (DMSO) at 15 °C to afford the corresponding aldehyde quantitatively. The volatile dimethyl sulfide byproduct is removed by nitrogen sparging and scrubbed with bleach solution.

  • Epoxide Formation: The chiral amino aldehyde undergoes diastereoselective addition of (chloromethyl)lithium at −35 °C, followed by warming to room temperature, yielding the epoxide intermediate stereoselectively and in good yield. This step is highly sensitive to reaction concentration and the halogen reagent used, as demonstrated by design of experiment (DOE) studies.

  • Epoxide Ring Opening: The epoxide is regioselectively opened by isobutylamine, producing the corresponding amino alcohol.

  • Further Functionalization: The amino alcohol reacts with tert-butyl isocyanate in isopropyl alcohol to form urea derivatives useful in pharmaceutical applications.

Reagents and Conditions

Step Reagents/Conditions Notes
Benzylation Benzyl bromide, aqueous conditions High yield (95%)
Oxidation Sulfur trioxide-pyridine complex, DMSO, 15 °C Quantitative aldehyde formation; dimethyl sulfide byproduct removal needed
Epoxide formation (Chloromethyl)lithium, −35 °C to RT Diastereoselective; sensitive to concentration and halogen reagent
Epoxide ring opening Isobutylamine Regioselective ring opening
Urea formation tert-Butyl isocyanate, isopropyl alcohol Final functionalization step

Alternative Synthetic Considerations

  • Organometallic Reagents: The halomethyllithium reagents used for epoxide formation can be generated in situ from dihalomethanes and n-butyllithium or other organolithium reagents such as methyl lithium or sec-butyl lithium.

  • Solvents: Preferred solvents include tetrahydrofuran (THF), toluene, dimethylformamide (DMF), and mixtures thereof. The reaction atmosphere is inert (nitrogen or argon) to avoid side reactions.

  • Temperature Control: Critical for stereoselectivity, with epoxide formation performed typically between −60 °C and −10 °C, optimally −40 °C to −15 °C.

  • Purification: Chromatographic purification can yield diastereomerically and enantiomerically pure products, although direct use of crude epoxides is common in industrial settings.

Research Findings and Process Optimization

  • Statistical Design of Experiments (DOE): Studies have shown that reaction concentration and choice of halogen reagent significantly impact the yield and stereoselectivity of the epoxide intermediate.

  • Continuous Processing: To improve productivity and operational simplicity, continuous flow processes have been developed for the epoxide formation step, enhancing scalability and reproducibility.

  • Environmental Considerations: The oxidation step produces dimethyl sulfide, a volatile and odorous byproduct, which requires effective removal and treatment to minimize environmental impact.

Summary Table of Key Preparation Parameters

Parameter Value/Condition Impact on Synthesis
Starting material l-Phenylalaninol Chiral precursor
Benzylation yield ~95% Efficient protection step
Oxidation temperature 15 °C Quantitative aldehyde formation
Epoxide formation temp. −35 °C (start), then room temp High diastereoselectivity and yield
Solvent for epoxide step THF, toluene, DMF Solvent polarity influences reaction outcome
Ring opening reagent Isobutylamine Regioselective ring opening
Final functionalization tert-Butyl isocyanate, isopropyl alcohol Formation of urea derivatives
Byproduct management Nitrogen sparging and bleach scrubbing Environmental control of dimethyl sulfide

Properties

IUPAC Name

3-(4-tert-butylphenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,11,15H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMDLCVBSNYMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30866535
Record name Benzenepropanol, 4-(1,1-dimethylethyl)-.beta.-methyl-
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Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56107-04-1
Record name 2-Methyl-3-(4-tert-butylphenyl)propanol
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Record name Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl-
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Record name Benzenepropanol, 4-(1,1-dimethylethyl)-.beta.-methyl-
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Record name 3-(p-tert-butylphenyl)-2-methylpropanol
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Synthesis routes and methods

Procedure details

DE 29 52 719 likewise describes the iron chloride-catalyzed Friedel-Crafts alkylation of 2-methyl-3-phenylpropanol. In cyclohexane or dichloroethane as solvent, a yield of 84-86% of 2-methyl-3-(4-tert-butylphenyl)propanol was obtained. The formation of the m-isomeric compound (2-methyl-3-(3-tert-butylphenyl)propanol), was not demonstrated. A disadvantage of the described Friedel-Crafts alkylations is the small amount of the m-isomeric compound formed (m:p ratio is max. 1:5).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 150307304
Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl-
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Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl-
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Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl-
CID 150307304
Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl-
CID 150307304
CID 150307304
Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl-

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